molecular formula C8H8N2OS B1483756 (3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol CAS No. 2092473-83-9

(3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol

Cat. No.: B1483756
CAS No.: 2092473-83-9
M. Wt: 180.23 g/mol
InChI Key: KYMNUXYCHXWTKJ-UHFFFAOYSA-N
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Description

(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)methanol is an organic compound that features a thiophene ring and a pyrazole ring connected through a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol typically involves multi-step reactions. One common method includes the reaction of thiophene-2-carbaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the aldehyde group to a methanol group using a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The thiophene and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution on the thiophene ring; nucleophiles for substitution on the pyrazole ring.

Major Products

    Oxidation: (3-(Thiophen-2-yl)-1H-pyrazol-1-yl)carboxylic acid.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Halogenated thiophene derivatives and substituted pyrazole derivatives.

Scientific Research Applications

(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Comparison with Similar Compounds

Similar Compounds

    (3-(1H-Pyrrol-1-yl)thiophen-2-yl)methanol: Similar structure but with a pyrrole ring instead of a pyrazole ring.

    (3-(Trifluoromethyl)thiophen-2-yl)methanol: Similar structure but with a trifluoromethyl group instead of a pyrazole ring.

Uniqueness

(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)methanol is unique due to the presence of both thiophene and pyrazole rings, which confer distinct chemical and biological properties. This combination of rings is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

(3-thiophen-2-ylpyrazol-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c11-6-10-4-3-7(9-10)8-2-1-5-12-8/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMNUXYCHXWTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
(3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol

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